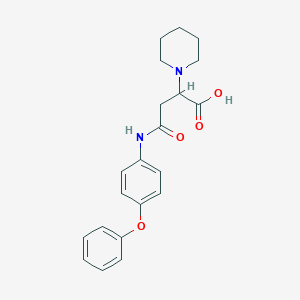

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid

Description

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid is a synthetic small molecule characterized by a central butanoic acid backbone substituted with a piperidin-1-yl group at position 2 and a 4-phenoxyphenylamino moiety at position 2. Its molecular formula is C₂₃H₂₅N₃O₄ (calculated from ). The compound’s structural uniqueness arises from the combination of a piperidine ring, a phenoxy-linked phenyl group, and a ketone-oxygenated backbone, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c24-20(15-19(21(25)26)23-13-5-2-6-14-23)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMANGLXLBKCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the formation of the phenoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated compound in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving the use of catalysts to increase yield and purity. The process may include the use of high-pressure reactors and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. It acts as a building block in organic synthesis, facilitating the creation of diverse chemical entities. The synthesis typically involves multiple steps, starting with the formation of the phenoxyphenyl group through nucleophilic aromatic substitution reactions.

Table 1: Synthetic Routes for 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic Acid

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Formation of phenoxyphenyl group |

| 2 | Condensation Reaction | Coupling with piperidine derivative |

| 3 | Oxidation | Formation of the oxo group |

| 4 | Purification | Crystallization or chromatography for product isolation |

Biological Applications

Research indicates that this compound exhibits potential biological activities, particularly in the fields of enzyme inhibition and receptor binding . Studies have shown that compounds similar to this one can modulate biological pathways by interacting with specific molecular targets, such as receptors or enzymes .

Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating inflammatory diseases and managing pain. Its ability to interact with biological targets may lead to the development of new drugs aimed at various conditions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new drug candidates. Its structural complexity allows for modifications that can enhance potency, selectivity, and solubility of potential therapeutic agents . Ongoing research focuses on optimizing its chemical properties to improve efficacy against specific diseases.

Industrial Applications

The compound also finds applications in industrial settings, particularly in the development of new materials and chemical processes. Its unique functional groups contribute to advancements in various industrial applications, including polymer chemistry and the synthesis of novel chemical products.

Case Studies and Research Findings

Several studies have highlighted the importance of compounds like this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, which may lead to novel treatment strategies.

- Receptor Binding Affinity : Studies have explored its binding affinity to various receptors, suggesting its potential as a lead compound for drug development.

- Material Science Innovations : The compound has been used in developing new materials with enhanced properties, showcasing its versatility beyond traditional pharmaceutical applications.

Mechanism of Action

The mechanism by which 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aromatic Substitutions

Heterocyclic Modifications

- Replacing piperidin-1-yl with 4-phenoxypiperazinyl () introduces an additional nitrogen atom, altering hydrogen-bonding capacity and conformational flexibility. Piperazine derivatives often exhibit enhanced selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) .

- The 2S-amino analog () introduces chirality, which could influence enantioselective interactions with biological targets.

Biological Activity

4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a piperidinyl group and a phenoxyphenyl moiety, suggests diverse interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid, with a molecular formula of and a molecular weight of 368.4 g/mol. The structure features a keto group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-Oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid |

| Molecular Formula | |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 941999-93-5 |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest its potential in modulating the activity of certain enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. Its structural characteristics allow it to interact with specific receptor sites, which could lead to significant biological responses. Ongoing research aims to elucidate the exact receptor targets and the implications of these interactions in disease models .

Therapeutic Potential

The therapeutic potential of this compound is being explored primarily in the context of pain management and treatment of inflammatory conditions. Its unique combination of functional groups may contribute to its efficacy in these areas, although detailed clinical studies are still required to confirm these effects .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may inhibit enzymes that play critical roles in inflammatory processes.

- Modulation of Receptor Activity : By binding to specific receptors, it may alter signaling pathways associated with pain and inflammation.

- Regulation of Gene Expression : Potential effects on gene expression related to inflammatory responses are also under investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Studies : In vitro assays have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in cell cultures, suggesting its potential as an anti-inflammatory agent .

- Pain Management Research : Animal models have shown promising results regarding pain relief when treated with this compound, indicating a need for further exploration in clinical settings .

- Cancer Research : Preliminary docking studies suggest that this compound may interact with cancer-related targets, warranting further investigation into its anticancer properties .

Q & A

Q. What are the standard synthetic protocols for synthesizing 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

- Step 1: React (1-phenethylpiperidin-4-yl)phenylamine with succinic anhydride in dichloromethane under acidic conditions (acetic acid) at reflux for 5 hours .

- Step 2: Purify the crude product via solvent evaporation, followed by recrystallization from ethyl acetate (yields: 75–90%).

- Key Characterization: Use ¹H/¹³C NMR (δ values for piperidine protons at 3.42 ppm and carbonyl groups at 172.77 ppm) and HRMS (observed [M+H]⁺: 381.2183 vs. calculated: 381.2178) to confirm structure .

Q. What spectroscopic and chromatographic methods are used for structural elucidation?

Methodological Answer:

- NMR Spectroscopy: Assign proton environments (e.g., piperidinyl protons, aromatic rings) and carbon signals (e.g., carbonyl carbons at ~170–175 ppm) using 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments .

- Mass Spectrometry: Confirm molecular weight via ESI-HRMS (e.g., m/z 381.2183 for [M+H]⁺) and fragmentation patterns .

- HPLC: Assess purity (>99.5%) using C18 columns and UV detection at 254 nm .

Q. How is the compound purified, and what solvents are optimal?

Methodological Answer:

- Recrystallization: Use ethyl acetate or chloroform for high-yield crystal formation .

- Liquid-Liquid Extraction: Separate acidic impurities via NaHCO₃ washes, followed by chloroform extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Temperature Control: Prolonged reflux (5–8 hours) ensures complete anhydride coupling, but excessive heating may degrade acid-sensitive groups .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution at the ketone group, as seen in analogous fluorophenyl derivatives .

- Solvent Optimization: Replace dichloromethane with THF to enhance solubility of intermediates, improving yields by 10–15% .

Q. How can contradictions in reported biological activities (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, fluorophenyl analogs showed neuroprotective activity at 12.5 µM in KYN-3-OHase assays but required higher concentrations in antimicrobial tests .

- Orthogonal Assays: Validate antiproliferative activity via MTT assays and flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Q. What computational strategies predict binding affinity to enzyme targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., piperidine moiety binding to ATP pockets). Validate with MD simulations (>100 ns) to assess stability .

- QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with activity trends, as demonstrated in fluorophenyl derivatives .

Q. How can regioselective functionalization of the piperidine ring be achieved?

Methodological Answer:

Q. What strategies enhance stability under physiological conditions?

Methodological Answer:

- pH Stability Testing: Monitor degradation via HPLC in buffers (pH 2–9). Piperidine-containing analogs degrade rapidly at pH <3 due to protonation-induced ring opening .

- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve plasma half-life, with enzymatic cleavage in target tissues .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

Methodological Answer:

- Analog Synthesis: Modify the phenoxy group (e.g., 4-methoxy, 4-bromo) and assess changes in IC₅₀ values. For example, bromophenyl derivatives showed 2× higher anticancer activity than methoxy analogs .

- Pharmacophore Mapping: Identify critical moieties (e.g., ketone oxygen, piperidine nitrogen) using Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.